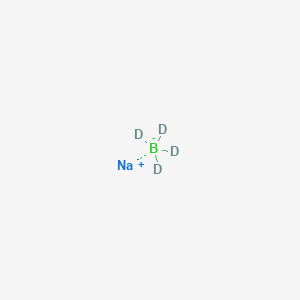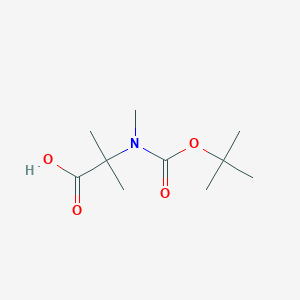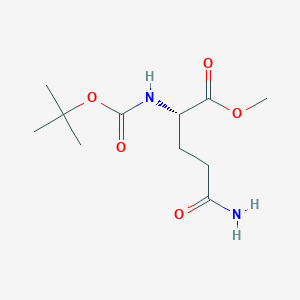
Sodium borodeuteride
Übersicht
Beschreibung
Sodium borodeuteride is a chemical variant of sodium borohydride where hydrogen atoms are replaced by deuterium, an isotope of hydrogen. It is used as a reducing agent in various chemical reactions, particularly in the selective mass labeling of compounds to study their structure and composition . Sodium borodeuteride is also utilized in the synthesis of various organic compounds, including the preparation of saturated nitro compounds and the reduction of carbohydrate derivatives . Its synthesis can be achieved through the exchange reaction of trimethylamineborane with deuteriosulfuric acid in deuterium oxide, followed by reaction with sodium methoxide .
Synthesis Analysis
The synthesis of sodium borodeuteride has been developed on a molar scale, with a focus on achieving high isotopic and chemical purity . The process involves the reaction of trimethylamineborane-d3 with sodium methoxide, yielding sodium borodeuteride with a 40-50% overall yield. Alternative methods for synthesizing alkali metal borodeuterides, such as lithium and potassium borodeuteride, have also been explored . Electrosynthesis of sodium borohydride, a related compound, has been investigated as a cost-effective method, which could potentially be adapted for sodium borodeuteride production .
Molecular Structure Analysis
Sodium borodeuteride's molecular structure is similar to that of sodium borohydride, with deuterium atoms replacing hydrogen. The structure of related boron compounds, such as rare earth sodium borates, has been studied, revealing isolated BO3 triangles held together by metal ions . Although not directly about sodium borodeuteride, these studies provide insight into the coordination and bonding of boron-containing compounds.
Chemical Reactions Analysis
Sodium borodeuteride is used in various nucleophilic addition reactions. For instance, it has been employed in the preparation of 1,5-anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-erytho-hex-2-enitol, where it affords a mixture of saturated nitro compounds . It is also used in the reductive N-monoalkylation of α-amino acids and α-amino methyl esters, allowing for α-monodeuterium labeling of the new N-substituent . Additionally, it has been used to reduce (1-azabuta-1,3-diene)tricarbonyliron(0) complexes under microwave conditions, leading to the formation of deuterated secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium borodeuteride include its reactivity in hydrolysis reactions, where it hydrolyzes faster than sodium borohydride . The isotope effect of the boron-deuterium bond has been calculated, providing insights into the reaction mechanisms and the activated complex . Sodium borodeuteride's role as a reducing agent is highlighted in its ability to selectively label compounds with deuterium, aiding in the study of their optical properties . Its versatility is further demonstrated in the synthesis of various organic compounds and the potential for isotopic labeling in pharmaceutical and organic chemistry .
Wissenschaftliche Forschungsanwendungen
Metabolic Analysis
Sodium borodeuteride is utilized in metabolic studies. For instance, it's used for the treatment of urine containing large concentrations of pyruvic and acetoacetic acids, leading to the production of lactic and 3-hydroxybutyric acids labelled with deuterium. This facilitates the reliable determination of these acids using mass fragmentographic techniques (Mamer, 1988).
Chemical Reactions and Hydrolysis
Sodium borodeuteride plays a significant role in the hydrolysis of sodium borohydride in aqueous solutions. Studies show that hydrolysis occurs faster with sodium borodeuteride than sodium borohydride, highlighting the isotope effects in these reactions (Davis, Bromels, & Kibby, 1962).
Educational Applications
In educational settings, sodium borodeuteride is used for isotopic labeling in introductory organic chemistry laboratories. It serves as a tool for students to compare spectral data and understand the nuances of isotopic effects in chemical reactions (Kjonaas, Fitch, & Noll, 2017).
Synthesis and Reduction Reactions
Sodium borodeuteride is effective in synthesizing certain compounds. For instance, it's used in the reaction of (1-azabuta-1,3-diene)tricarbonyliron(0) complexes under microwave conditions to form saturated secondary amines, showcasing its utility in organic synthesis (Akisanya, Danks, & Garman, 2000).
Analyzing Organic Matter
In environmental chemistry, sodium borodeuteride aids in understanding the composition and optical properties of organic matter like fulvic acid. It helps in identifying specific chemical species contributing significantly to the optical and photochemical properties of complex natural samples (Baluha, Blough, & Del Vecchio, 2013).
Synthesis of Alkali Metal Borodeuterides
Sodium borodeuteride is pivotal in the synthesis of other alkali metal borodeuterides. This involves complex processes and precise conditions, showcasing its significance in inorganic chemistry (Atkinson, Macdonald, Stuart, & Tremaine, 1967).
Wirkmechanismus
Target of Action
Sodium borodeuteride (NaBD4) is an inorganic compound that primarily targets carbonyl groups in organic compounds . It is commonly used as a reducing agent .
Mode of Action
NaBD4 interacts with its targets by donating deuterium atoms, which replace the hydrogen atoms in the target molecules . This process is known as deuteration . In the presence of a tin-mediated catalyst, NaBD4 can facilitate the asymmetric reduction of carbonyl groups . It can also promote the deuteration of quinoxalinones when an iron (III) catalyst is present .
Biochemical Pathways
The primary biochemical pathway affected by NaBD4 is the reduction of carbonyl groups to alcohols . This process can lead to the formation of new compounds, such as amine borane and amine trideuterioborane adducts . These downstream effects can have significant implications in various fields, including organic synthesis and pharmaceutical research .
Pharmacokinetics
The use of deuterated compounds in drug development has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of NaBD4’s action is the reduction of carbonyl groups and the deuteration of target molecules . This can lead to the formation of new compounds with altered properties . For example, the deuteration of quinoxalinones can result in compounds with potential applications in medicinal chemistry .
Action Environment
The action of NaBD4 can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reducing capabilities . Additionally, NaBD4 is a stable isotope, which means it can maintain its properties under a variety of conditions . It should be noted that nabd4 can release flammable gases when in contact with water , indicating that its storage and handling require careful consideration to ensure safety .
Safety and Hazards
Sodium borodeuteride should be handled with care. It is advised to wash face, hands, and any exposed skin thoroughly after handling. Eating, drinking, or smoking when using this product should be avoided. It is recommended to wear protective gloves, clothing, eye protection, and face protection. Sodium borodeuteride should be kept away from any possible contact with water, because of violent reaction and possible flash fire .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;tetradeuterioboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDYZUWIQVZSF-XWFVQAFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166138 | |
| Record name | Sodium (2H4)tetrahydroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Sodium borodeuteride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13665 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium borodeuteride | |
CAS RN |
15681-89-7 | |
| Record name | Sodium borodeuteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15681-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium (2H4)tetrahydroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [2H4]tetrahydroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)









